molecular formula C24H26N4O4S2 B2584989 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide CAS No. 1169978-08-8

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide

Cat. No.: B2584989
CAS No.: 1169978-08-8
M. Wt: 498.62
InChI Key: WQIHIMLZDPNRBO-UHFFFAOYSA-N
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Description

“N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide” is a compound that has been synthesized and studied for its potential antibacterial activity . It is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of the compound was analyzed based on 1H NMR (DMSO-d6, 500 MHz): δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H); 13C NMR (DMSO-d6, 125 MHz): 143.1, 141.6, 139.7, 130.4, 130.3, 130.0, 129.7, 129.4, 129.3, 127.6, 126.5, 43.6, 21.4; MS (ESI): m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed based on its 1H NMR, 13C NMR, and mass spectral data .

Scientific Research Applications

Synthesis and Characterization

The chemical structure of N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide and its derivatives have been a focal point of various synthesis and characterization studies. Research has been geared towards exploring the synthesis methods, characterization, and potential applications of these compounds in different fields such as materials science and pharmaceuticals. One study elaborated on the synthesis, characterization, and biological activity of certain derivatives, shedding light on their structural properties and potential as biologically active compounds (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Biological and Pharmacological Activities

While specific studies on this compound itself may be limited, research involving similar thiazole and pyrazole derivatives has demonstrated a range of biological and pharmacological activities. These studies have explored the potential of these compounds in areas such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent applications. For instance, a study on celecoxib derivatives highlighted their evaluated activities in these areas, suggesting a promising pharmacological profile (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Properties

A significant body of research has also focused on the antimicrobial and antifungal properties of thiazole and pyrazole derivatives. These studies have shown that certain derivatives possess potent activity against a range of microbial and fungal strains. This opens up potential applications of these compounds in developing new antimicrobial and antifungal agents (Nalawade et al., 2019).

Properties

IUPAC Name

N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2/c1-4-32-19-7-5-8-20-23(19)26-24(33-20)28-21(15-17(3)27-28)25-22(29)9-6-14-34(30,31)18-12-10-16(2)11-13-18/h5,7-8,10-13,15H,4,6,9,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIHIMLZDPNRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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